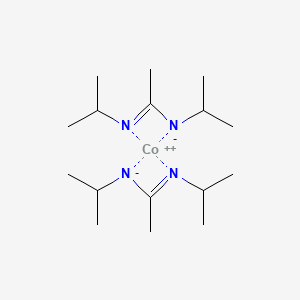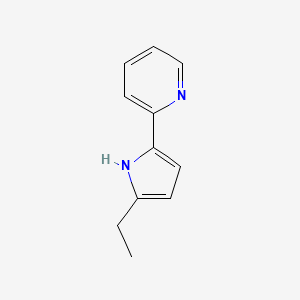
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole (2ME5EP) is a relatively new compound that has been studied for its potential applications in scientific research. It is a heterocyclic organic compound, which is composed of a five-membered ring containing one nitrogen atom and four carbon atoms. This compound belongs to the class of pyrroles and is an alkyl-substituted derivative of pyrrole. 2ME5EP has been studied for its potential applications in research related to biochemistry, pharmacology, and drug development.
科学研究应用
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been studied for its potential applications in scientific research, particularly in biochemistry, pharmacology, and drug development. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has also been studied for its potential applications in the development of novel antibiotics, as well as in the development of new treatments for cancer.
作用机制
The mechanism of action of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators and is known to be involved in the development of various diseases such as arthritis, asthma, and cancer. By inhibiting the activity of COX-2, this compound can potentially reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has also been found to exert anti-inflammatory and anti-oxidant effects, as well as to possess anti-cancer properties.
实验室实验的优点和局限性
The use of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is easy to synthesize and can be used in a wide range of experiments. Additionally, this compound has been found to have a number of beneficial biochemical and physiological effects, making it a useful tool for researchers studying various diseases. However, it should be noted that this compound is a relatively new compound and its effects on humans are still largely unknown. As such, caution should be taken when using this compound in experiments involving human subjects.
未来方向
The potential applications of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole are still largely unexplored. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as to determine its potential applications in the development of new treatments for various diseases. Additionally, further research is also needed to explore the potential of this compound as an antibiotic, as well as to investigate its potential as a cancer treatment. Finally, further research is also needed to explore the potential of this compound as a tool for the development of new drugs and therapies.
合成方法
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can be synthesized using a variety of methods, including a palladium-catalyzed cross-coupling reaction between 4-methylpent-3-en-1-yl bromide and 5-ethyl-1H-pyrrole. This method has been found to be a reliable and efficient way of synthesizing this compound in high yields. Additionally, this compound can also be synthesized by a palladium-catalyzed cross-coupling reaction between 4-methylpent-3-en-1-yl chloride and 5-ethyl-1H-pyrrole.
属性
IUPAC Name |
2-ethyl-5-(4-methylpent-3-enyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-8-9-12(13-11)7-5-6-10(2)3/h6,8-9,13H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJWFKYDMGYHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)



![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)